molecular formula C7H17N3 B8590665 4-Amino-4-aminomethyl-1-methylpiperidine

4-Amino-4-aminomethyl-1-methylpiperidine

Cat. No. B8590665
M. Wt: 143.23 g/mol
InChI Key: CGFRCBQIPHFZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05534520

Procedure details

A solution of 4-amino-4-cyano-1-methylpiperidine (3.60 g) in dry dimethoxyethane was added to mechanically stirred suspension of LiAlH4 (3.0 g) in dry dimethoxyethane under nitrogen atmosphere, at such a rate that the temperature didn't rise over 50° C. At the end of the addition the mixture was heated under reflux for 6 hr. Excess LiAlH4 was destroyed by adding to the cold (0° C.) stirred reaction mixture, under nitrogen, 4M NaOH (10 ml), water (3 ml), saturated NaOH solution (10 ml) and water (5 ml). The organic solvent was separated and the aqueous phase was extracted several times with hot THF. The organic solvent which was separated and the THF extracts were combined, dried (Na2SO4) and the solvents were removed to give the title compound as a viscous oil (3.17 g) which was purified by distillation b.p. 60°-62° C. (0.8 mm).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:9]#[N:10])[CH2:7][CH2:6][N:5]([CH3:8])[CH2:4][CH2:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].O>C(COC)OC>[NH2:1][C:2]1([CH2:9][NH2:10])[CH2:7][CH2:6][N:5]([CH3:8])[CH2:4][CH2:3]1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
NC1(CCN(CC1)C)C#N
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)COC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 50° C
ADDITION
Type
ADDITION
Details
At the end of the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Excess LiAlH4 was destroyed
ADDITION
Type
ADDITION
Details
by adding to the cold (0° C.)
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
The organic solvent was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted several times with hot THF
CUSTOM
Type
CUSTOM
Details
The organic solvent which was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed

Outcomes

Product
Name
Type
product
Smiles
NC1(CCN(CC1)C)CN
Measurements
Type Value Analysis
AMOUNT: MASS 3.17 g
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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